C5aR1 antagonist peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

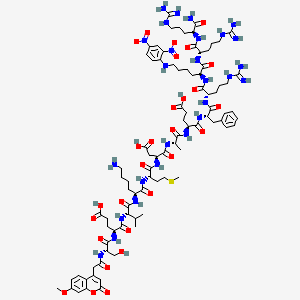

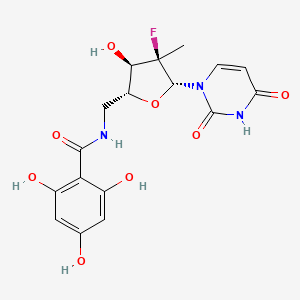

The compound “C5aR1 antagonist peptide” is a bioactive linear peptide derived from the C-terminus of the chemokine complement fragment 5 anaphylatoxin (C5a). This peptide functions to inhibit the binding and function of C5a at human and rat C5a receptors . The complement system, an integral part of the innate immune response, plays a crucial role in combating pathogenic infections. The complement fragment C5a is a potent inflammatory mediator generated during the complement cascade, and it exerts diverse physiological functions through activation of the C5a receptor 1 (C5aR1) and associated downstream signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of C5aR1 antagonist peptide involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, microfluidic methods have been developed to encapsulate the peptide into nanoparticles, enhancing its stability and bioavailability . These methods involve the use of poly(lactic-co-glycolic) acid (PLGA) nanoparticles, which facilitate prolonged release and increased oral bioavailability of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions

The C5aR1 antagonist peptide undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Amino acid derivatives, coupling agents like HATU and DIC.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified activity and stability .

Wissenschaftliche Forschungsanwendungen

The C5aR1 antagonist peptide has a wide range of scientific research applications, including:

Wirkmechanismus

The C5aR1 antagonist peptide exerts its effects by inhibiting the binding of C5a to the C5a receptor 1 (C5aR1). This inhibition prevents the activation of downstream signaling pathways, including G protein-coupled receptor (GPCR) signaling and β-arrestin-mediated pathways . By blocking these pathways, the peptide reduces the recruitment of immune cells, such as neutrophils and monocytes, and the release of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to the C5aR1 antagonist peptide include:

PMX53: A cyclic hexapeptide that inhibits C5aR1-mediated signaling.

JPE-1375: Another C5aR1 antagonist with similar inhibitory effects.

C5aR2 antagonist peptides: Peptides that selectively inhibit the C5a receptor 2 (C5aR2), which also plays a role in modulating immune responses.

Uniqueness

The this compound is unique due to its specific inhibition of C5a binding to C5aR1, which is crucial for modulating immune responses and inflammation. Its ability to be encapsulated into nanoparticles for enhanced stability and bioavailability further distinguishes it from other similar compounds .

Eigenschaften

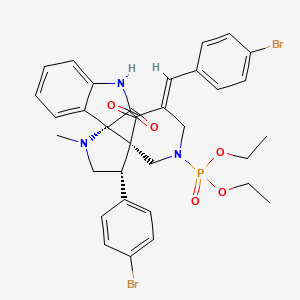

Molekularformel |

C46H67N11O7 |

|---|---|

Molekulargewicht |

886.1 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C46H67N11O7/c47-22-10-9-19-35(53-40(58)33(48)25-29-13-3-1-4-14-29)44(62)57-24-12-21-39(57)43(61)56-37(26-30-15-5-2-6-16-30)41(59)55-38(27-31-28-52-34-18-8-7-17-32(31)34)42(60)54-36(45(63)64)20-11-23-51-46(49)50/h1,3-4,7-8,13-14,17-18,28,30,33,35-39,52H,2,5-6,9-12,15-16,19-27,47-48H2,(H,53,58)(H,54,60)(H,55,59)(H,56,61)(H,63,64)(H4,49,50,51)/t33-,35-,36+,37+,38-,39-/m0/s1 |

InChI-Schlüssel |

MHBUIIAEHBZHRZ-LMBBXFTPSA-N |

Isomerische SMILES |

C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)N |

Kanonische SMILES |

C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)